Ac-rC Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H64N5O9PSi |

|---|---|

Molecular Weight |

902.1 g/mol |

IUPAC Name |

N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40?,42-,43-,44-,62?/m0/s1 |

InChI Key |

QKWKXYVKGFKODW-UPHSTXPVSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Ac-rC Phosphoramidite

An In-depth Technical Guide to Ac-rC Phosphoramidite for Researchers and Drug Development Professionals

This compound is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides.[] It is a protected form of the ribonucleoside cytidine, specifically designed for use in the highly efficient and automated solid-phase phosphoramidite method of nucleic acid synthesis.[][3] The strategic placement of protecting groups on the cytidine nucleoside ensures that the step-wise assembly of the RNA chain occurs with high fidelity and yield. These protecting groups prevent unwanted side reactions at reactive sites on the nucleobase and the sugar moiety during the synthesis cycles.[][4]

The full chemical name for this compound is N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-Cytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[5] Its structure consists of:

-

An N-acetyl (Ac) group protecting the exocyclic amine of the cytosine base.[6][7]

-

A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function of the ribose sugar.[5][6] This acid-labile group is removed at the beginning of each coupling cycle to allow for chain extension.

-

A tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl group of the ribose.[5][8] The presence of this group is a key challenge in RNA synthesis compared to DNA synthesis, and its stability is crucial throughout the synthesis process.

-

A β-cyanoethyl (CE) phosphoramidite group at the 3'-position, which is the reactive moiety that forms the internucleotide linkage upon activation.[5][8]

This compound is a fundamental reagent for the synthesis of RNA molecules used in a wide array of research and therapeutic applications, including the production of short interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and mRNA for vaccines and therapeutics.[3][9][10]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These specifications are critical for its use in automated oligonucleotide synthesis, ensuring purity and stability.

| Property | Value | Reference(s) |

| Molecular Formula | C47H64N5O9PSi | [][] |

| Molecular Weight | 902.11 g/mol | [][] |

| Appearance | White to off-white powder | [] |

| Purity | ≥97% by HPLC | [] |

| Solubility | Soluble in Acetonitrile, DMF | [] |

| Storage Conditions | Store at -20°C, protect from light | [6] |

| Recommended Solution Concentration | 0.1 M in anhydrous acetonitrile | [12][13][14] |

Core Applications in Oligonucleotide Synthesis

This compound is a cornerstone reagent for the automated solid-phase synthesis of RNA. Its primary application is the incorporation of cytidine ribonucleotides into a growing oligonucleotide chain. This process is central to the manufacturing of RNA-based therapeutics, which function by interacting with the cellular machinery that governs gene expression.[3][10]

A key application is in the synthesis of oligoribonucleotide phosphorodithioates (PS2-RNA), a modification that can enhance the stability and therapeutic properties of the RNA molecule.[6][15] By enabling the precise, sequence-specific construction of RNA, this compound facilitates the development of drugs for a wide range of genetic disorders, viral infections, and cancers.[]

The workflow for solid-phase RNA synthesis is a cyclic process, as illustrated below. Each cycle adds one nucleotide to the growing chain.

Caption: The four-step cycle of solid-phase RNA synthesis using phosphoramidite chemistry.

Experimental Protocols

Preparation of this compound Solution

Objective: To prepare a phosphoramidite solution for use on an automated DNA/RNA synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (CH3CN), dried over activated 3 Å molecular sieves for at least 24 hours.[14]

-

Appropriately sized amber glass bottle for the synthesizer.

Protocol:

-

Ensure all glassware is scrupulously dried to prevent moisture contamination, which can degrade the phosphoramidite.

-

In a controlled environment (e.g., a glove box under an inert atmosphere), weigh the required amount of this compound.

-

Add the appropriate volume of anhydrous acetonitrile to the vial to achieve a final concentration of 0.1 M.[14] For example, to prepare a 0.1 M solution from 1.0 g of this compound (MW = 902.11 g/mol ), add approximately 11.1 mL of anhydrous acetonitrile.

-

Seal the bottle tightly and gently swirl until the phosphoramidite is completely dissolved.[16]

-

Install the solution on the designated port of the oligonucleotide synthesizer.

Standard Coupling Protocol on an Automated Synthesizer

Objective: To couple the this compound to the 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

Protocol: The following steps are performed automatically by the synthesizer after the initial detritylation step:

-

The synthesizer delivers the 0.1 M this compound solution and an activator solution (e.g., 0.45 M tetrazole in acetonitrile) simultaneously to the synthesis column containing the solid support.[17]

-

The activator protonates the nitrogen of the phosphoramidite, making it highly reactive.[]

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.

-

The standard coupling time for RNA phosphoramidites is typically longer than for DNA, often set to 6-12 minutes to ensure high coupling efficiency.[19]

-

For sequences or modifications where coupling efficiency may be lower, a "double coupling" can be programmed. This involves repeating the coupling step (delivery of fresh phosphoramidite and activator) before proceeding to the capping step to drive the reaction closer to completion.[13]

Cleavage and Deprotection Protocol

Objective: To cleave the synthesized RNA from the solid support and remove all protecting groups from the nucleobases, phosphate backbone, and 2'-hydroxyl positions.

Materials:

-

Ammonium hydroxide/40% methylamine (AMA) solution (1:1 v/v).[16]

-

Triethylamine trihydrofluoride (TEA·3HF).[20]

-

Dimethyl sulfoxide (DMSO).[20]

-

RNA quenching buffer.[20]

Protocol: This is a multi-stage process:

Stage 1: Cleavage from Support and Base/Phosphate Deprotection

-

Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

-

Add a 1:1 mixture of ammonium hydroxide and 40% methylamine (AMA) to the vial.[16]

-

Seal the vial tightly and heat at 65°C for 15-20 minutes.[16] This step cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates and the acetyl group from the cytosine bases.

-

Cool the vial on ice, and transfer the supernatant containing the oligonucleotide to a new tube. The oligonucleotide is now cleaved and partially deprotected but still contains the 2'-TBDMS groups.

Stage 2: 2'-O-TBDMS Deprotection

-

Lyophilize the solution from Stage 1 to dryness.

-

Resuspend the dried pellet in anhydrous DMSO. Heating to 65°C for a few minutes may be necessary to fully dissolve the oligonucleotide.[20]

-

Add triethylamine trihydrofluoride (TEA·3HF) to the solution.[20]

-

Heat the mixture at 65°C for 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyl positions.[20]

-

Quench the reaction by adding RNA quenching buffer. The crude, fully deprotected RNA is now ready for purification (e.g., by HPLC or cartridge purification).

Caption: The two-stage process for the complete deprotection of synthetic RNA.

Role in RNA Interference (RNAi) Pathways

Oligonucleotides synthesized using this compound, such as siRNAs, are powerful tools for modulating gene expression via the RNA interference (RNAi) pathway. This biological process is harnessed for therapeutic purposes to silence disease-causing genes.

Caption: Simplified signaling pathway for siRNA-mediated gene silencing (RNAi).

References

- 3. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atdbio.com [atdbio.com]

- 5. Cytidine Phosphoramidite | Silantes [silantes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 8. polyorginc.com [polyorginc.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Kolon Life Science adds phosphoramidite capability to expand RNA therapeutics supply chain < Life science < Article - KBR [koreabiomed.com]

- 12. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DMT-2′O-Methyl-rC(ac) Phosphoramidite | 199593-09-4 [chemicalbook.com]

- 20. glenresearch.com [glenresearch.com]

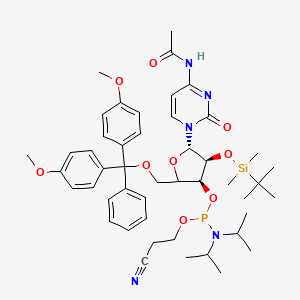

Ac-rC phosphoramidite chemical structure

An In-Depth Technical Guide to Ac-rC Phosphoramidite

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical tools used in oligonucleotide synthesis is paramount. This compound is a critical building block for the synthesis of RNA and its analogs, enabling the precise incorporation of cytidine residues into synthetic oligonucleotides. This guide provides a comprehensive overview of its chemical structure, properties, and application in solid-phase synthesis.

Chemical Structure and Properties

This compound, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified ribonucleoside derivative designed for use in automated oligonucleotide synthesis.[1] Its structure is engineered with several key protecting groups to ensure specific and efficient coupling during the synthesis cycle.

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function. Its removal (detritylation) at the beginning of each synthesis cycle exposes the hydroxyl group for coupling with the next phosphoramidite.[1][2]

-

N4-Acetyl (Ac): The exocyclic amino group of the cytidine base is protected by an acetyl group.[1][3][4] This prevents unwanted side reactions during synthesis. The acetyl group can be removed under various deprotection conditions, making it versatile for different synthesis strategies.[2][5]

-

2'-O-tert-butyldimethylsilyl (TBDMS): RNA phosphoramidites require protection of the 2'-hydroxyl group to prevent branching and degradation. The TBDMS group is a bulky silyl ether that provides this stability and is removed post-synthesis.[1]

-

3'-O-Phosphoramidite: This is the reactive moiety, containing a phosphite triester protected by a base-labile 2-cyanoethyl group.[2] In the presence of an activator, it couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

Below is a diagram illustrating the core chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data

The key quantitative specifications for this compound are summarized below. These values are essential for calculating reaction stoichiometries and verifying material quality.

| Property | Value | Reference(s) |

| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |

| Molecular Formula | C₄₇H₆₄N₅O₉PSi | [1][6][7][8] |

| Formula Weight | 902.1 g/mol | [1][7][8] |

| CAS Number | 121058-88-6 | [1][3][7][8] |

| Purity (HPLC) | ≥98.0% | [1] |

| Purity (³¹P NMR) | ≥98.0% | [1] |

| Appearance | White to off-white powder | |

| Storage | Freezer storage (≤ -20°C), protect from light and moisture | [3][9] |

Experimental Protocols: Application in Oligonucleotide Synthesis

This compound is a standard reagent used in automated, solid-phase oligonucleotide synthesis.[1][4] The process is cyclic, with each cycle adding one nucleotide to the growing chain, which is anchored to a solid support (e.g., controlled-pore glass).

General Protocol for Automated Synthesis:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.2 M).[2][10]

-

Ensure the solvent is extremely dry (<30 ppm water) to prevent hydrolysis of the phosphoramidite. Using molecular sieves is recommended.[11]

-

Install the reagent bottle on a designated port on the automated DNA/RNA synthesizer.

-

-

The Synthesis Cycle: The synthesizer performs the following four steps for each nucleotide addition.

-

Step 1: Deblocking (Detritylation): The DMT group is removed from the 5'-end of the support-bound oligonucleotide using a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2] This exposes the 5'-hydroxyl for the coupling reaction.

-

Step 2: Coupling: The prepared this compound solution is mixed with an activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole) and delivered to the synthesis column.[2] The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. Coupling efficiency is typically very high (>99%).

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of failure sequences (n-1 oligonucleotides).[12]

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a water/pyridine/tetrahydrofuran mixture.[12]

-

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: Workflow of a single cycle in oligonucleotide synthesis.

-

Post-Synthesis Cleavage and Deprotection:

-

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a base, typically concentrated ammonium hydroxide.

-

This treatment also removes the 2-cyanoethyl protecting groups from the phosphate backbone.

-

Removal of the base protecting groups (including the N4-acetyl on cytidine) and the 2'-TBDMS groups requires further specific deprotection steps, the conditions of which depend on the full set of monomers used in the synthesis. The acetyl group is compatible with a wide range of standard and mild deprotection protocols.[5]

-

Conclusion

This compound is an indispensable reagent for the chemical synthesis of RNA. Its robust design, featuring carefully selected protecting groups, allows for high-efficiency incorporation of cytidine into oligonucleotides with automated synthesizers. A thorough understanding of its properties and the associated synthesis protocols is crucial for researchers aiming to produce high-quality, custom RNA molecules for applications ranging from basic research to the development of RNA-based therapeutics and diagnostics.

References

- 1. indiamart.com [indiamart.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 5. shigematsu-bio.com [shigematsu-bio.com]

- 6. RNA Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. cenmed.com [cenmed.com]

- 9. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 10. glenresearch.com [glenresearch.com]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. twistbioscience.com [twistbioscience.com]

The Acetyl Group as a Strategic Protecting Group for N4-Acetylcytidine in RNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into therapeutic and research-grade RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. Among these modifications, N4-acetylcytidine (ac4C), a naturally occurring post-transcriptional modification, has garnered significant interest for its role in modulating RNA stability and function. This technical guide provides a comprehensive overview of the use of the acetyl group as a permanent protecting group for the site-specific synthesis of ac4C-containing RNA, a process that circumvents the limitations of standard RNA synthesis protocols.

Introduction: The Challenge of Incorporating N4-Acetylcytidine

Standard solid-phase RNA synthesis protocols are inherently incompatible with the direct and stable incorporation of N4-acetylcytidine.[1] This is because the exocyclic amine of cytidine is routinely protected with an acetyl group, which is subsequently removed during the final deprotection steps.[1][2] Consequently, any desired ac4C modification would be lost. To address this challenge, specialized, non-nucleophilic synthetic strategies have been developed that employ an orthogonal protection scheme, allowing the N4-acetyl group of cytidine to remain intact throughout the synthesis and deprotection process.[1]

Orthogonal Synthesis Strategy for ac4C-Containing RNA

The successful synthesis of RNA with site-specific ac4C necessitates a departure from conventional methods. The core principle of this strategy is the use of protecting groups for the other nucleobases (A, G, and U) and a solid-phase linker that can be cleaved under conditions that do not affect the N4-acetyl group of cytidine.[1][3]

A key approach involves the use of N-cyanoethyl O-carbamate (N-ceoc) as a protecting group for the exocyclic amines of adenosine, guanosine, and the unmodified cytidine residues.[1][3] These N-ceoc groups can be selectively removed using the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU).[1][3] This is coupled with the use of a photocleavable solid support, which allows for the release of the synthesized RNA from the support without the need for nucleophilic cleavage agents that would also remove the N4-acetyl group.[1]

Experimental Protocols

Synthesis of N4-Acetylcytidine Phosphoramidite

The journey to synthesizing ac4C-containing RNA begins with the preparation of the key building block: the N4-acetylcytidine phosphoramidite. A general synthetic scheme is outlined below.

Caption: Synthesis of N4-acetylcytidine phosphoramidite.

Protocol:

-

Acetylation of Cytidine: Cytidine is treated with acetic anhydride in a suitable solvent like pyridine to selectively acetylate the N4-exocyclic amine.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group of N4-acetylcytidine is protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.

-

Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base such as N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite monomer.

Solid-Phase RNA Synthesis Cycle

The synthesized N4-acetylcytidine phosphoramidite is then used in a standard automated RNA synthesizer, following a modified cycle that omits the capping step to prevent any potential reaction with the acetyl group.[1]

Caption: Modified solid-phase synthesis cycle for ac4C RNA.

Key Steps:

-

Deblocking: The 5'-DMT group of the growing RNA chain is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).[1]

-

Coupling: The ac4C phosphoramidite is activated with an activator like 5-(ethylthio)-1H-tetrazole (ETT) and coupled to the free 5'-hydroxyl group of the growing chain. A standard coupling time of 6 minutes is employed.[1]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine, pyridine, and water.[1]

-

Capping Omission: The conventional 5'-hydroxyl capping step with acetic anhydride is omitted to prevent any unwanted reactions with the N-protected exocyclic amines.[1]

Deprotection and Cleavage

This final stage is critical for preserving the N4-acetylcytidine modification.

Caption: Deprotection and cleavage workflow for ac4C RNA.

Protocol:

-

Nucleobase Deprotection: The N-ceoc protecting groups on the other nucleobases are removed by treatment with a non-nucleophilic base, such as 1,5-diazabicyclo(4.3.0)non-5-ene (DBU).[1]

-

Cleavage from Solid Support: The RNA oligonucleotide is cleaved from the photocleavable solid support by exposure to UV light.[1]

-

Purification: The final ac4C-containing RNA product is purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE).

Quantitative Data Summary

The incorporation of N4-acetylcytidine has a measurable impact on the thermodynamic stability of RNA duplexes.

| RNA Duplex Context | Tm (°C) with Cytidine | Tm (°C) with N4-Acetylcytidine | ΔTm (°C) |

| Canonical C-G pair[3] | 65.5 | 67.2 | +1.7 |

| G•U wobble pair adjacent to C-G[3] | 59.8 | 62.9 | +3.1 |

| C-A mismatch[1] | 49.3 | 50.7 | +1.4 |

| C-C mismatch[1] | 48.1 | 49.2 | +1.1 |

| C-U mismatch[1] | 51.5 | 52.1 | +0.6 |

Data extracted from UV melting experiments of RNA duplexes inspired by human SSU rRNA helix 45.[3]

The coupling efficiency of phosphoramidites is a critical factor in oligonucleotide synthesis, with efficiencies above 99% being necessary for the synthesis of long oligonucleotides without significant truncation.[] While specific coupling efficiencies for the N4-acetylcytidine phosphoramidite are not detailed in the provided search results, the successful synthesis of ac4C-containing oligomers implies that high coupling efficiencies were achieved under the optimized conditions.[1]

Logical Relationships and Workflow

The overall workflow for the synthesis of ac4C-containing RNA is a multi-step process that requires careful consideration of the chemical sensitivities of the desired modification.

Caption: Overall workflow for ac4C RNA synthesis.

Conclusion

The site-specific incorporation of N4-acetylcytidine into RNA oligonucleotides is a challenging yet achievable goal that opens up new avenues for research and therapeutic development. By employing an orthogonal synthesis strategy with specialized protecting groups and cleavage methods, researchers can successfully synthesize these modified RNAs. The data clearly indicates that ac4C contributes to the thermodynamic stability of RNA duplexes, a property that is likely crucial for its biological functions. The detailed protocols and workflows presented in this guide provide a solid foundation for scientists and professionals seeking to explore the impact of this important RNA modification.

References

The Integral Role of N-acetyl-5-ribosylcytidine (Ac-rC) in Solid-Phase Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic biology and therapeutic development, the precise chemical synthesis of oligonucleotides is paramount. Solid-phase synthesis, the cornerstone of this field, relies on a meticulously orchestrated series of chemical reactions to build DNA and RNA molecules with defined sequences. A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions on the reactive functional groups of the nucleobases. This technical guide provides an in-depth exploration of the role of N-acetyl-5-ribosylcytidine (Ac-rC), a key building block in the synthesis of RNA oligonucleotides. We will delve into its chemical properties, its advantages in synthesis and deprotection, and its biological significance, offering a comprehensive resource for researchers and professionals in the field.

The Chemical Rationale for Ac-rC in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process involving four main steps: deblocking (detritylation), coupling, capping, and oxidation.[1] During the coupling step, a phosphoramidite monomer is added to the growing oligonucleotide chain. To ensure the fidelity of this process, the exocyclic amino groups of adenosine (A), guanosine (G), and cytidine (C) must be protected.

The acetyl (Ac) group in Ac-rC serves as a temporary shield for the N4 amino group of the cytidine base.[1] This protection is crucial to prevent the amino group from reacting with the activated phosphoramidite during the coupling step, which would otherwise lead to branched and truncated oligonucleotide sequences.

The choice of the protecting group is a critical determinant of the overall efficiency and success of the synthesis, particularly influencing the final deprotection step where all protecting groups are removed to yield the final oligonucleotide product.

Ac-rC vs. Bz-rC: A Comparative Analysis

Traditionally, the benzoyl (Bz) group has been a common choice for protecting the exocyclic amine of cytidine (Bz-rC). However, the acetyl group of Ac-rC offers distinct advantages, primarily related to the ease and speed of its removal.

Deprotection Chemistry:

The deprotection of oligonucleotides involves the removal of protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support. Standard deprotection protocols for Bz-rC often require harsh conditions and prolonged incubation times with concentrated ammonium hydroxide at elevated temperatures. These conditions can be detrimental to sensitive modified oligonucleotides.

In contrast, the acetyl group of Ac-rC is significantly more labile, allowing for milder and faster deprotection protocols. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that would not withstand harsh deprotection conditions.

Quantitative Comparison of Deprotection Rates:

The following table summarizes the half-life (t½) of cleavage for acetyl and benzoyl protecting groups on deoxycytidine (dC) under various deprotection conditions. While this data is for deoxynucleosides, it provides a strong indication of the relative lability of these protecting groups in the context of ribonucleosides as well.

| Deprotection Reagent | Protecting Group | Half-life (t½) in minutes |

| Aqueous Methylamine | Acetyl (Ac) | < 1 |

| Benzoyl (Bz) | 2 | |

| Ethanolic Methylamine | Acetyl (Ac) | 1 |

| Benzoyl (Bz) | 10 | |

| Aqueous Ammonia | Acetyl (Ac) | 12 |

| Benzoyl (Bz) | 60 | |

| Ethanolic Ammonia | Acetyl (Ac) | 60 |

| Benzoyl (Bz) | > 1440 |

Data adapted from a study on the cleavage rates of various protecting groups.

As the data clearly indicates, the acetyl group is removed significantly faster than the benzoyl group under all tested conditions. This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to potentially damaging chemical environments, leading to higher purity and yield of the final product.

Impact on Synthesis Yield and Purity:

The efficiency of each coupling step in solid-phase synthesis has a cumulative effect on the overall yield of the final oligonucleotide. While the choice of the base-protecting group does not directly impact the coupling efficiency, the subsequent deprotection step significantly influences the final yield and purity. Inefficient or harsh deprotection can lead to incomplete removal of protecting groups, base modification, and chain cleavage, all of which contribute to a lower yield of the desired full-length product and a more complex purification process.[2] The milder conditions required for Ac-rC deprotection help to mitigate these issues, resulting in a cleaner crude product and a higher recovery of the target oligonucleotide after purification.

Experimental Protocols

I. Solid-Phase RNA Synthesis Cycle using Ac-rC Phosphoramidite

This protocol outlines the standard automated solid-phase synthesis cycle for incorporating an Ac-rC monomer into a growing RNA chain.

1. Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Procedure: The 5'-O-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed by treatment with the TCA solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Duration: 1-2 minutes.

2. Coupling:

-

Reagents:

-

This compound solution (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The this compound and the activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite triester linkage.

-

Duration: 5-10 minutes.

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

-

Cap B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents them from participating in subsequent coupling cycles, thus minimizing the formation of deletion mutants (n-1 sequences).

-

Duration: 1-2 minutes.

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage by the iodine solution.

-

Duration: 1-2 minutes.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

II. Deprotection and Cleavage Protocols for Ac-rC Containing Oligonucleotides

The choice of deprotection protocol depends on the presence of other sensitive modifications in the oligonucleotide sequence.

A. Standard Deprotection (for robust oligonucleotides):

-

Cleavage and Base Deprotection:

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure: The solid support is incubated in concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the acetyl group from cytidine.

-

-

2'-O-TBDMS Deprotection:

-

Reagent: 1 M Tetrabutylammonium fluoride (TBAF) in THF.

-

Procedure: The solution from the previous step is evaporated to dryness. The residue is redissolved in the TBAF solution and incubated at room temperature for 12-16 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups from the ribose sugars.

-

-

Quenching and Desalting:

-

The reaction is quenched, and the oligonucleotide is desalted using standard techniques such as ethanol precipitation or size-exclusion chromatography.

-

B. "UltraFAST" Deprotection (for standard and moderately sensitive oligonucleotides): This protocol is significantly faster and requires the use of Ac-rC to avoid a side reaction with Bz-rC.[3]

-

Cleavage and Base Deprotection:

-

Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Procedure: The solid support is treated with the AMA solution at 65°C for 10-15 minutes.[3]

-

-

2'-O-TBDMS Deprotection:

-

Proceed as in the standard protocol.

-

C. "UltraMILD" Deprotection (for highly sensitive oligonucleotides):

-

Cleavage and Base Deprotection:

-

Reagent: 0.05 M Potassium carbonate in anhydrous methanol.

-

Procedure: The solid support is incubated in the potassium carbonate solution at room temperature for 4-6 hours.

-

-

2'-O-TBDMS Deprotection:

-

Proceed as in the standard protocol.

-

Visualization of Workflows and Pathways

Solid-Phase RNA Synthesis Cycle

Caption: Workflow of solid-phase RNA synthesis incorporating Ac-rC.

Deprotection Strategy Decision Tree

Caption: Decision tree for selecting an appropriate deprotection strategy.

Biological Significance of N4-acetylcytidine (ac4C)

Beyond its role as a protected building block in chemical synthesis, N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[4][5] This modification is installed by the enzyme N-acetyltransferase 10 (NAT10).[4]

The biological functions of ac4C are an active area of research, with studies revealing its importance in:

-

mRNA Stability and Translation: ac4C modification has been shown to enhance the stability of mRNA transcripts and promote translation efficiency.[4][5]

-

Gene Expression Regulation: By influencing mRNA stability and translation, ac4C plays a role in the post-transcriptional regulation of gene expression.

-

Disease Association: Dysregulation of ac4C levels has been implicated in various human diseases, including cancer.[4][[“]]

Signaling Pathway Involvement:

Emerging evidence suggests that NAT10 and the resulting ac4C modification are integrated into cellular signaling networks. For instance, NAT10-mediated ac4C modification has been shown to play a role in the Wnt/β-catenin signaling pathway, which is crucial for development and is often dysregulated in cancer.[7]

Caption: Simplified diagram of NAT10-ac4C involvement in the Wnt/β-catenin pathway.

Conclusion

N-acetyl-5-ribosylcytidine (Ac-rC) is more than just a protected nucleoside; it is a versatile tool that offers significant advantages in the solid-phase synthesis of RNA oligonucleotides. Its labile acetyl protecting group facilitates milder and faster deprotection protocols, leading to higher yields and purities of the final product, especially for sensitive and modified oligonucleotides. Furthermore, the natural occurrence of N4-acetylcytidine as a post-transcriptional modification underscores the biological relevance of this molecule. A thorough understanding of the chemical properties and biological functions of Ac-rC is therefore essential for researchers and professionals working at the forefront of nucleic acid chemistry, molecular biology, and therapeutic development. The methodologies and data presented in this guide aim to provide a solid foundation for the effective utilization of Ac-rC in advancing these fields.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. consensus.app [consensus.app]

- 7. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ac-rC Phosphoramidite (CAS 121058-88-6) for Researchers and Drug Development Professionals

Introduction

Ac-rC phosphoramidite, with the CAS number 121058-88-6, is a crucial building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides.[][] This modified nucleoside phosphoramidite enables the site-specific incorporation of N4-acetylcytidine (Ac-rC) into a growing RNA chain using automated solid-phase synthesis.[3] Its application is pivotal in the development of RNA-based therapeutics, diagnostic probes, and for fundamental research in molecular biology, allowing for the creation of custom RNA sequences with enhanced stability or specific recognition properties.[4][5] This guide provides an in-depth overview of its chemical properties, experimental protocols, and applications for professionals in the field.

Core Properties and Specifications

This compound is chemically known as N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-[(tert-butyldimethylsilyl)]-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite.[] The key protecting groups, namely the 5'-DMT, 2'-TBDMS, and the 3'-phosphoramidite with a β-cyanoethyl group, are essential for its function in the stepwise synthesis of RNA.[6][7]

| Property | Value | References |

| CAS Number | 121058-88-6 | [][8][9] |

| Molecular Formula | C47H64N5O9PSi | [][9] |

| Molecular Weight | 902.11 g/mol | [][9] |

| Appearance | White to off-white powder | [] |

| Purity | ≥98% by HPLC | [][9] |

| Solubility | Soluble in Acetonitrile, DMF | [] |

| Storage Conditions | -20°C, protect from light | [8][9] |

Role in Solid-Phase Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, a cyclical process that builds the RNA molecule nucleotide by nucleotide.[11] The acetyl group (Ac) on the exocyclic amine of cytosine prevents unwanted side reactions during the synthesis cycles.[] The 2'-O-TBDMS group provides protection for the 2'-hydroxyl of the ribose, a key feature distinguishing RNA from DNA synthesis.[6]

The synthesis cycle involves four main steps:

-

Detritylation: Removal of the 5'-DMT protecting group to free the 5'-hydroxyl for the next coupling reaction.

-

Coupling: Activation of the phosphoramidite and its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is synthesized.

Caption: The solid-phase synthesis cycle for incorporating this compound.

Experimental Protocols

The following is a generalized protocol for the use of this compound in automated RNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific oligonucleotide sequence.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve the this compound powder in anhydrous acetonitrile to a final concentration of 0.1 M.[12] To ensure anhydrous conditions, it is recommended to use a diluent that has been stored over activated molecular sieves.[12]

-

Activator Solution: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or a 0.5 M solution of 5-(3,5-dinitrophenyl)tetrazole (DCI) in acetonitrile is commonly used.[13]

-

Capping Reagents: Typically, a two-part capping mixture is used, consisting of acetic anhydride and N-methylimidazole.

-

Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water is used.

Automated Synthesis Cycle

-

Detritylation: Treat the solid support-bound oligonucleotide with a solution of 3% trichloroacetic acid (TCA) in dichloromethane to remove the 5'-DMT group.

-

Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. A coupling time of 3-5 minutes is generally recommended.[14][15] For sterically hindered phosphoramidites, a longer coupling time or a double coupling step may be necessary to improve efficiency.[14]

-

Capping: Introduce the capping reagents to acetylate any unreacted 5'-hydroxyl groups.

-

Oxidation: Treat the support with the oxidizing solution to form the stable phosphate triester linkage.

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed. The N4-acetyl group on cytidine is base-labile.[3]

| Deprotection Method | Reagents | Conditions | Notes | References |

| Standard Deprotection | Concentrated Ammonium Hydroxide | 55°C for 8-17 hours | A widely used standard method. | [16][17] |

| UltraFAST Deprotection | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65°C for 5-10 minutes | Significantly reduces deprotection time. Requires Ac-dC to prevent base modification. | [16][18] |

| UltraMILD Deprotection | 0.05 M Potassium Carbonate in Methanol | Room temperature for 4 hours | Used for oligonucleotides with base-sensitive modifications. | [16][18] |

Following base deprotection, the 2'-TBDMS groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

Caption: Decision workflow for the cleavage and deprotection of RNA oligonucleotides.

Applications in Research and Drug Development

The use of this compound is integral to various areas of research and development:

-

RNA Therapeutics: The synthesis of RNA interference (siRNA), microRNA (miRNA) mimics, and antisense oligonucleotides often requires modified nucleosides to enhance stability and reduce immunogenicity.[4][]

-

Diagnostic Probes: Custom-synthesized RNA oligonucleotides are used as probes in diagnostic assays such as polymerase chain reaction (PCR) and in situ hybridization.[4][5]

-

Structural Biology: Site-specific incorporation of modified nucleosides helps in studying RNA structure and function.

-

Gene Editing: The synthesis of guide RNAs for CRISPR-Cas9 systems relies on phosphoramidite chemistry.[4]

Conclusion

This compound (CAS 121058-88-6) is an indispensable reagent for the synthesis of high-quality, custom RNA oligonucleotides. A thorough understanding of its properties and the optimization of experimental protocols are critical for achieving high coupling efficiencies and overall synthesis yields.[11] This guide provides a foundational understanding for researchers and professionals to effectively utilize this key building block in their work, from basic research to the development of novel RNA-based therapeutics and diagnostics.

References

- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 6. rC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. indiamart.com [indiamart.com]

- 8. This compound | 121058-88-6 [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. academic.oup.com [academic.oup.com]

- 14. trilinkbiotech.com [trilinkbiotech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. glenresearch.com [glenresearch.com]

- 17. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glenresearch.com [glenresearch.com]

A Technical Guide to Ac-rC Phosphoramidite: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-ribocytidine (Ac-rC) phosphoramidite is a crucial building block in the chemical synthesis of RNA oligonucleotides. Its specific chemical properties, including the use of an acetyl group for the protection of the exocyclic amine of cytidine, are pivotal for achieving high-purity, full-length RNA sequences. This guide provides a comprehensive overview of the properties of Ac-rC phosphoramidite, detailed experimental protocols for its use, and its applications in research and drug development.

Core Properties of this compound

This compound is a ribonucleoside phosphoramidite characterized by a 5'-dimethoxytrityl (DMT) group for selective deprotection during synthesis, an acetyl (Ac) protecting group on the N4 position of the cytidine base, and a tert-butyldimethylsilyl (tBDMS) group protecting the 2'-hydroxyl function.[1] The phosphoramidite moiety at the 3'-position enables its sequential addition to a growing oligonucleotide chain on a solid support.

Quantitative Specifications

The quality and purity of this compound are critical for the successful synthesis of long and accurate RNA sequences. Key quality control parameters are summarized in the table below.

| Property | Typical Specification | Significance |

| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Provides the unambiguous chemical identity of the molecule.[1] |

| Molecular Formula | C47H64N5O9PSi | Defines the elemental composition of the phosphoramidite.[1][2] |

| Molecular Weight | 902.1 g/mol | Essential for calculating molar quantities for synthesis.[1][2] |

| CAS Number | 121058-88-6 | A unique identifier for the specific chemical substance.[2] |

| HPLC Purity | ≥98.0% | Ensures minimal presence of impurities that could interfere with oligonucleotide synthesis, leading to truncated or modified sequences.[1] |

| ³¹P NMR Purity | ≥98.0% | Confirms the integrity of the phosphoramidite group, which is essential for efficient coupling during synthesis.[1] |

| Solution Stability | 2-3 days in anhydrous acetonitrile | Indicates the time frame within which the dissolved phosphoramidite should be used to ensure high coupling efficiency.[3] |

| Storage Conditions | Freezer (at or below -20°C) | Essential for long-term stability and to prevent degradation of the phosphoramidite.[4] |

Applications in Research and Drug Development

The primary application of this compound is in the solid-phase synthesis of RNA oligonucleotides.[1][5] These synthetic RNAs have a wide range of applications in modern molecular biology and medicine:

-

RNA Therapeutics: Synthetic oligonucleotides, including small interfering RNAs (siRNAs), antisense oligonucleotides, and aptamers, are at the forefront of new drug development. This compound is a fundamental component for the synthesis of these therapeutic modalities.[6]

-

Diagnostics: Custom-synthesized RNA probes and primers are used in various diagnostic assays, such as polymerase chain reaction (PCR) and other nucleic acid detection methods, for identifying genetic markers and pathogens.[6]

-

Functional Genomics and Gene Editing: Researchers use synthetic RNAs to study gene function, for example, through RNA interference (RNAi). Furthermore, the guide RNAs used in CRISPR-Cas9 gene-editing technology are synthesized using phosphoramidite chemistry.[6]

-

Structural Biology: The synthesis of modified RNAs, such as those containing phosphorodithioate (PS2-RNA) linkages, for which this compound is used, allows for the study of RNA structure and function.[2][7]

Experimental Protocols

The successful use of this compound in oligonucleotide synthesis relies on optimized protocols for dissolution, coupling, and deprotection.

Dissolution for Synthesis

For automated solid-phase synthesis, this compound is dissolved in anhydrous acetonitrile to a standard concentration, typically 0.1 M.[8] It is crucial to use anhydrous solvent to prevent hydrolysis of the phosphoramidite, which would render it inactive for coupling.[9]

The Oligonucleotide Synthesis Cycle

The incorporation of Ac-rC into a growing oligonucleotide chain follows a four-step cycle. This cycle is repeated for each nucleotide added to the sequence.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

-

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The dissolved this compound is activated and added to the synthesis column, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in sequences with deletions.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired RNA sequence is synthesized.

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed to yield the final, functional RNA molecule. The use of the acetyl protecting group on cytidine allows for more flexible deprotection conditions compared to other protecting groups.

Caption: Workflow for the deprotection and cleavage of synthetic RNA.

A common and efficient deprotection strategy involves the use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[10][11] This treatment cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N-acetyl protecting group from the cytidine base.

For base-labile oligonucleotides, milder deprotection conditions can be employed. For instance, treatment with 50 mM potassium carbonate in methanol can effectively remove the protecting groups.[8]

The final step in deprotection is the removal of the 2'-TBDMS groups, which is typically achieved by treatment with a fluoride source such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

Following deprotection, the crude oligonucleotide is purified, commonly by high-performance liquid chromatography (HPLC), to isolate the full-length product.

Conclusion

This compound is an indispensable reagent for the synthesis of high-quality RNA oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. Understanding its chemical properties and adhering to optimized protocols for its use are paramount to achieving successful synthesis outcomes. The choice of the acetyl protecting group for cytidine provides flexibility in deprotection strategies, making it suitable for the synthesis of both standard and base-labile RNA molecules. As the field of RNA-based technologies continues to expand, the importance of high-purity phosphoramidites like Ac-rC will only continue to grow.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 5. This compound, standard grade, serum vial bottle Each | Contact Us [thermofisher.com]

- 6. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

Ac-rC Phosphoramidite: A Technical Guide for RNA Therapeutics Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleotides into RNA therapeutics is a cornerstone of modern drug development, offering enhanced stability, improved translational efficiency, and reduced immunogenicity. Among these modifications, N4-acetylcytidine (ac4C) has emerged as a critical regulator of mRNA fate. This technical guide provides a comprehensive overview of Ac-rC phosphoramidite, the key reagent for the site-specific introduction of ac4C into synthetic RNA, and its application in the research and development of RNA-based therapeutics.

The Role of N4-acetylcytidine (ac4C) in RNA Biology

N4-acetylcytidine is a naturally occurring post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). In the context of mRNA, ac4C plays a significant role in modulating stability and translation. The acetylation of cytidine at the N4 position is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme.[1][2]

Research has demonstrated that the presence of ac4C in the coding sequence of an mRNA can enhance its stability and promote more efficient translation into protein.[2] This is attributed to the influence of the acetyl group on codon-anticodon interactions and the overall structural integrity of the mRNA molecule. Conversely, ac4C modification within the 5' untranslated region (5'UTR) can inhibit translation initiation.[1] The strategic placement of ac4C, therefore, presents a powerful tool for fine-tuning the therapeutic properties of synthetic mRNAs.

This compound for Solid-Phase RNA Synthesis

The site-specific incorporation of ac4C into synthetic RNA oligonucleotides is achieved through standard phosphoramidite solid-phase synthesis. This compound is a protected building block designed for use in automated RNA synthesizers. It contains the N4-acetylcytidine nucleoside with protecting groups on the 5'-hydroxyl (dimethoxytrityl, DMT) and the 2'-hydroxyl, and a phosphoramidite moiety at the 3'-position.[3]

General Properties and Handling

This compound is a white to off-white solid that is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for short-term and -80°C for long-term storage) to maintain its integrity.[3] For use in synthesis, the phosphoramidite is dissolved in anhydrous acetonitrile to a specific concentration, typically 0.1 M.[4]

Experimental Protocols

Solid-Phase Synthesis of ac4C-Modified RNA

The synthesis of RNA oligonucleotides containing ac4C follows the standard phosphoramidite cycle of detritylation, coupling, capping, and oxidation. However, to ensure efficient incorporation of the modified nucleotide, certain parameters may need optimization.

Materials:

-

This compound

-

Standard RNA phosphoramidites (A, G, U, C)

-

Solid support (e.g., Controlled Pore Glass, CPG)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT; 4,5-Dicyanoimidazole, DCI)

-

Capping solution (Acetic anhydride and N-methylimidazole)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

-

Deprotection solution (e.g., aqueous ammonia/methylamine)

Protocol:

-

Preparation: Dissolve this compound and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Install the reagent bottles on the RNA synthesizer.

-

Synthesis Cycle:

-

Detritylation: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside using the deblocking solution.

-

Coupling: Activation of the this compound with an activator and subsequent coupling to the free 5'-hydroxyl group of the growing RNA chain. An extended coupling time of 6-10 minutes is often recommended for modified phosphoramidites to ensure high coupling efficiency.[5][6]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester linkage using the oxidizing solution.

-

-

Repeat: The cycle is repeated until the desired RNA sequence is synthesized.

-

Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed using a suitable deprotection solution. The choice of deprotection conditions is critical to ensure the integrity of the ac4C modification if its retention is desired in the final product. Milder deprotection conditions may be necessary.[7]

-

Purification: The crude RNA product is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Quantitative Analysis of N4-acetylcytidine in mRNA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for determining the levels of ac4C in RNA.

Materials:

-

Purified mRNA sample

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

Protocol:

-

RNA Digestion: The purified mRNA is digested to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by LC-MS/MS. The instrument is operated in positive ion mode, and the transition of protonated ac4C to its characteristic product ion is monitored.

-

Quantification: The amount of ac4C is quantified by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard. The ratio of ac4C to unmodified cytidine (C) is then calculated.

Data Presentation

Table 1: Quantitative Analysis of ac4C in mRNA from Various Plant Species

| Plant Species | ac4C/C Ratio (%) |

| Arabidopsis thaliana | 0.0011 ± 0.0006 |

| Zea mays (Maize) | 0.0176 ± 0.0024 |

| Glycine max (Soybean) | 0.0111 ± 0.0026 |

| Oryza sativa (Rice) | 0.0143 ± 0.0027 |

| Nicotiana benthamiana | 0.00292 ± 0.0014 |

| Data represents the mean ± standard deviation of the ratio of N4-acetylcytidine to unmodified cytidine as determined by LC-MS/MS. |

Mandatory Visualizations

Signaling Pathways Involving NAT10 and ac4C

The regulation of ac4C deposition by NAT10 is intertwined with key cellular signaling pathways implicated in cancer progression and other diseases.

Experimental Workflow for Solid-Phase Synthesis of ac4C-Modified RNA

The following diagram illustrates the key steps in the automated synthesis of an RNA oligonucleotide containing a site-specific ac4C modification.

Logical Relationship of ac4C Mapping by ac4C-Seq

The ac4C-seq method provides a powerful tool for the transcriptome-wide, single-nucleotide resolution mapping of N4-acetylcytidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. shigematsu-bio.com [shigematsu-bio.com]

An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical methodologies underpinning the solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry. From the fundamental reaction cycle to post-synthesis processing and analysis, this document serves as a detailed resource for professionals engaged in RNA-related research and development.

Introduction to RNA Synthesis

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in the ribose sugar introduces significant chemical challenges that necessitate a specialized approach.[1] Phosphoramidite chemistry, originally developed for DNA, has been successfully adapted for RNA synthesis and remains the gold standard for producing high-fidelity, custom RNA sequences.[][3] This method relies on a four-step iterative cycle performed on a solid support, typically controlled pore glass (CPG).[4]

The success of RNA synthesis is critically dependent on the selection of an appropriate protecting group for the 2'-hydroxyl function. This group must be stable throughout the synthesis cycles and be removable under conditions that do not compromise the integrity of the RNA molecule.[1][5] The most commonly used 2'-hydroxyl protecting group is the tert-butyldimethylsilyl (TBDMS) group.[1][5]

The Solid-Phase RNA Synthesis Cycle

Automated solid-phase RNA synthesis using phosphoramidite chemistry involves a repeated cycle of four key chemical reactions for each nucleotide addition.[6] The synthesis proceeds in the 3' to 5' direction.[7]

Step 1: Detritylation (De-blocking)

The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support.[8] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM) or toluene.[8][9]

-

Procedure: The acidic solution is passed through the synthesis column, cleaving the DMT group. The resulting orange-colored DMT cation is washed away.[8]

-

Monitoring: The amount of DMT cation released can be measured spectrophotometrically to determine the efficiency of the previous coupling step.[10]

Step 2: Coupling

The activated phosphoramidite monomer corresponding to the next base in the sequence is coupled to the free 5'-hydroxyl group of the growing RNA chain.[8]

-

Reagents:

-

Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, forming a highly reactive intermediate that readily couples with the 5'-hydroxyl group, forming a phosphite triester linkage.[6][11]

-

Reaction Time: Coupling times for RNA synthesis are longer than for DNA, typically ranging from 5 to 15 minutes, due to the steric hindrance of the 2'-hydroxyl protecting group.[1][8]

Step 3: Capping

Any unreacted 5'-hydroxyl groups are "capped" to prevent them from participating in subsequent coupling steps. This is crucial to minimize the formation of deletion mutants (n-1 sequences).[7][8]

-

Reagents: A mixture of acetic anhydride and 1-methylimidazole.[8][9] For RNA synthesis, tert-butylphenoxyacetic anhydride is sometimes used to prevent acyl exchange at the protected base amino groups.[1]

-

Procedure: The capping reagents are introduced into the column, acetylating the unreacted 5'-hydroxyl groups.[9]

Step 4: Oxidation

The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[6][8]

-

Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[9]

-

Procedure: The oxidizing agent is passed through the column, converting the P(III) phosphite triester to a P(V) phosphate triester.[9]

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length RNA product.

| Parameter | Typical Value | Factors Influencing Efficiency |

| Coupling Efficiency | 98-99.5%[6][9] | Purity of reagents and solvents, absence of moisture, activator type, coupling time.[11] |

| Detritylation Time | ~120 seconds[12] | Acid concentration, flow rate. |

| Coupling Time | 5-15 minutes[8] | Steric hindrance of 2'-protecting group, phosphoramidite concentration. |

| Capping Time | ~30 seconds[12] | Reagent concentration, temperature. |

| Oxidation Time | ~60 seconds[12] | Iodine concentration, water content. |

| Overall Yield (20-mer) | 30-75% (after purification)[4] | Cumulative coupling efficiency over all steps. |

Experimental Protocols

The following are generalized protocols for the key stages of RNA synthesis and purification. Specific parameters may vary depending on the synthesizer, reagents, and the specific RNA sequence.

Solid-Phase Synthesis Cycle

The automated synthesizer performs the following steps for each nucleotide addition:

-

Detritylation: Flush the column with a 3% solution of TCA or DCA in dichloromethane for approximately 120 seconds.[12]

-

Wash: Wash the column with anhydrous acetonitrile.

-

Coupling: Deliver a solution of the ribonucleoside phosphoramidite (0.1 M in acetonitrile) and an activator (e.g., 0.25 M ETT in acetonitrile) to the column and allow to react for 5-15 minutes.[8][9]

-

Wash: Wash the column with anhydrous acetonitrile.

-

Capping: Treat the support with a 1:1 mixture of capping A (acetic anhydride in THF/lutidine) and capping B (1-methylimidazole in THF) for approximately 30 seconds.[9][12]

-

Wash: Wash the column with anhydrous acetonitrile.

-

Oxidation: Introduce a solution of 0.02 M iodine in THF/pyridine/water for 60 seconds.[9][12]

-

Wash: Wash the column with anhydrous acetonitrile to prepare for the next cycle.

Cleavage and Deprotection

After the final synthesis cycle, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Cleavage and Base Deprotection:

-

2'-Hydroxyl Deprotection (for TBDMS groups):

-

Quenching and Desalting:

Purification and Analysis of Synthetic RNA

Purification of the full-length RNA product from truncated sequences and other impurities is essential for most applications.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying synthetic RNA.[3] Two common methods are:

-

Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the negative charge of the phosphate backbone. Elution is achieved with a salt gradient.[5][16]

-

Ion-Pair Reversed-Phase (IP-RP) HPLC: An ion-pairing agent is added to the mobile phase to neutralize the charge of the RNA, allowing for separation based on hydrophobicity on a reversed-phase column.[5][16] This method is also used for "DMT-on" purification, where the hydrophobic DMT group on the full-length product aids in its separation.[8]

| HPLC Method | Principle of Separation | Advantages |

| Anion-Exchange (AEX) | Charge (phosphate backbone) | Good resolution of different lengths. |

| Ion-Pair Reversed-Phase (IP-RP) | Hydrophobicity | Compatible with mass spectrometry, allows for "DMT-on" purification. |

Analysis by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the identity and purity of the synthesized RNA by providing an accurate mass measurement.[17][18] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for RNA analysis.[19]

Conclusion

Phosphoramidite chemistry provides a robust and automated method for the synthesis of custom RNA oligonucleotides. A thorough understanding of the underlying chemical principles, careful selection of protecting groups, and optimization of reaction conditions are paramount to achieving high yields of pure, full-length RNA. The methodologies for purification and analysis outlined in this guide are essential for ensuring the quality of synthetic RNA for demanding research and therapeutic applications.

References

- 1. atdbio.com [atdbio.com]

- 3. agilent.com [agilent.com]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Practical Synthesis of Cap‐4 RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wenzhanglab.com [wenzhanglab.com]

- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 15. glenresearch.com [glenresearch.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. neb.com [neb.com]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian Molecules: A Deep Dive into Protecting Groups in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the chemical synthesis of oligonucleotides stands as a cornerstone technology. The ability to construct custom sequences of DNA and RNA with high fidelity is paramount for applications ranging from gene silencing and CRISPR-based therapies to diagnostic probes and primers. At the heart of this precise chemical orchestration lies a critical cast of molecular guardians: the protecting groups. This in-depth technical guide delves into the core principles of protecting group chemistry in oligonucleotide synthesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Imperative of Protection in Oligonucleotide Synthesis

The synthesis of oligonucleotides is a stepwise process, typically performed on a solid support using the robust phosphoramidite chemistry.[1][] Each incoming phosphoramidite monomer possesses several reactive functional groups: a 5'-hydroxyl group, a 3'-phosphoramidite group, and potentially reactive exocyclic amino groups on the nucleobases.[3][4] To ensure the specific and controlled formation of the desired phosphodiester backbone, all other reactive sites must be temporarily masked or "protected."[][6] These protecting groups must be stable throughout the synthesis cycles but readily removable under specific conditions that do not compromise the integrity of the growing oligonucleotide chain.[1]

The selection of an appropriate protecting group strategy is crucial for the success of the synthesis, directly impacting coupling efficiency, final yield, and the purity of the target oligonucleotide.[] The ideal protecting group should be easy to introduce, stable to the conditions of subsequent reactions, and removable with high selectivity and yield under mild conditions that do not cause side reactions, such as depurination or strand cleavage.[6][7]

A Tour of the Protecting Groups: Guardians of the Nucleoside

The protection strategy in oligonucleotide synthesis is a multi-faceted approach, with specific groups tailored for the 5'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphate/phosphorothioate backbone.[3][8] In the case of RNA synthesis, an additional protecting group for the 2'-hydroxyl group of the ribose sugar is required.[9][10]

5'-Hydroxyl Protection: The Gatekeeper of Chain Elongation

The most commonly used protecting group for the 5'-hydroxyl function is the acid-labile dimethoxytrityl (DMT) group.[3][4][] Its steric bulk also contributes to the solubility of the phosphoramidite monomer in organic solvents. The DMT group is quantitatively removed at the beginning of each synthesis cycle by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[11][12] This deprotection step, known as detritylation, liberates the 5'-hydroxyl group for the subsequent coupling reaction.[11]

Nucleobase Protection: Shielding the Genetic Information

The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during phosphoramidite activation and coupling.[7][11] Thymine (T) and uracil (U) do not have exocyclic amino groups and typically do not require protection.[4] The choice of nucleobase protecting groups is critical and often dictates the final deprotection strategy.

Standard Protecting Groups: The conventional set of protecting groups includes benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[3][13] These acyl-type protecting groups are robust and stable throughout the synthesis.[] However, their removal requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures.[11]

Mild and Ultra-Mild Protecting Groups: For the synthesis of oligonucleotides containing sensitive modifications or labels that cannot withstand harsh basic conditions, a range of "mild" and "ultra-mild" protecting groups have been developed.[8][14] These include phenoxyacetyl (Pac) for adenine, acetyl (Ac) for cytosine, and dimethylformamidine (dmf) or isopropylphenoxyacetyl (i-Pr-PAC) for guanine.[4][11] These groups can be removed under significantly milder conditions, such as treatment with aqueous ammonia at room temperature or with a mixture of aqueous ammonia and methylamine (AMA).[15] Ultra-mild protecting groups, like N,N-dimethylacetamidine (Dma) for adenine, allow for deprotection with potassium carbonate in methanol, which is beneficial for highly sensitive oligonucleotides.[16][17]

Phosphate/Phosphorothioate Protection: Securing the Backbone

During the coupling step, a phosphite triester linkage is formed, which is subsequently oxidized to a more stable phosphate triester.[11] The non-bridging oxygen of the phosphate is protected, most commonly with a β-cyanoethyl group.[1][3] This group is stable to the acidic conditions of detritylation but is readily removed at the end of the synthesis via a β-elimination reaction under basic conditions, typically during the cleavage and nucleobase deprotection step.[11] For the synthesis of phosphorothioate oligonucleotides, where a sulfur atom replaces a non-bridging oxygen, the β-cyanoethyl group also serves as the protecting group for the sulfur.[18]

2'-Hydroxyl Protection in RNA Synthesis: A Unique Challenge

The presence of the 2'-hydroxyl group in ribose adds a layer of complexity to RNA synthesis. This group must be protected to prevent 2'-acylation, phosphodiester bond migration, and chain cleavage during the synthesis cycle.[9][10] The 2'-hydroxyl protecting group must be orthogonal to the 5'-DMT group and the nucleobase protecting groups, meaning it must be stable during their removal and selectively cleaved under a different set of conditions.[19]

Commonly used 2'-hydroxyl protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[][9] The TBDMS group is removed after synthesis using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[9] The TOM group offers improved steric properties, leading to better coupling efficiencies.[9]

The Phosphoramidite Synthesis Cycle: A Step-by-Step Workflow